4-Amino-3-(boc-amino)-tetrahydro-2H-pyran

描述

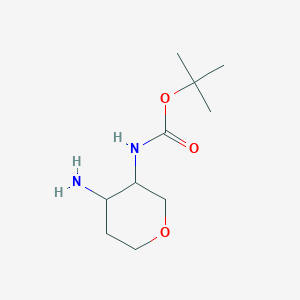

4-Amino-3-(Boc-amino)-tetrahydro-2H-pyran is a bicyclic amine derivative featuring a tetrahydropyran ring substituted with two amino groups, one of which is protected by a tert-butoxycarbonyl (Boc) group. The Boc group enhances stability during synthetic processes, a feature observed in related compounds like 2-N-Boc-amino-cyclohexanol (), which shares similar protective strategies for amino functionalities.

Structure

2D Structure

属性

IUPAC Name |

tert-butyl N-(4-aminooxan-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-6-14-5-4-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEECMUCDEXAFQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

General Synthetic Strategy

The synthesis of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran typically involves:

- Starting from tetrahydro-2H-pyran derivatives bearing amino groups.

- Protection of the amino group with the Boc protecting group to prevent undesired side reactions.

- Functional group transformations to introduce or retain the 4-amino and 3-(boc-amino) substituents on the tetrahydropyran ring.

This approach ensures selective protection and functionalization, facilitating further synthetic utility.

Detailed Preparation Procedure

Starting Material Preparation

A common precursor is 4-aminotetrahydropyran or its derivatives. For example, 4-aminotetrahydropyran hydrochloride can be synthesized via catalytic hydrogenation of 4-hydrazinotetrahydropyran hydrochloride using palladium on carbon as a catalyst in ethanol under hydrogen atmosphere at 75°C for 24 hours. This reaction yields 4-aminotetrahydropyran with about 72% reaction yield and 65% isolation yield after purification steps involving extraction and crystallization (see Table 1).

Boc Protection of the Amino Group

The Boc protection is typically achieved by treating the free amine with di-tert-butyl dicarbonate (Boc2O) in an organic solvent such as dichloromethane at room temperature. The reaction proceeds over 24 to 48 hours, followed by aqueous workup involving washes with citric acid solution and brine to remove impurities. The organic layer is dried and concentrated to yield the Boc-protected amino compound in high yields (up to 99%).

Purification and Isolation

The Boc-protected product is usually isolated by solvent removal under reduced pressure and recrystallization or precipitation using solvents like toluene or n-butyl alcohol. Repeated azeotropic distillations with n-butyl alcohol can be employed to remove residual solvents and impurities, yielding the final product as white crystalline solids with high purity (up to 99% by gas chromatography).

Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrogenation of hydrazine derivative | 5% Pd/C, ethanol, H2 (0.1 MPa), 75°C, 24 h | 72 (reaction), 65 (isolation) | Produces 4-aminotetrahydropyran hydrochloride with 98% purity |

| Boc Protection | Boc2O, CH2Cl2, room temperature, 24-48 h | 99 | Workup with 10% citric acid and brine; organic layer dried over Na2SO4 |

| Purification | Recrystallization, azeotropic distillation with n-butyl alcohol | 90+ | Final product isolated as white crystalline solid with >98% purity |

Research Findings and Notes

- The Boc group is essential for protecting the amino functionality during subsequent synthetic steps, preventing side reactions and enabling selective transformations.

- The hydrogenation step requires careful control of temperature and catalyst loading to maximize yield and purity.

- The use of organic solvents such as dichloromethane and n-butyl alcohol is common for both reaction and purification steps, balancing solubility and ease of removal.

- The final compound is primarily used as a building block in pharmaceutical synthesis due to its versatile protected amino functionalities.

- Alternative synthetic routes involving oxidative cleavage and reductive steps have been reported for related tetrahydropyran derivatives but are less common for this specific Boc-protected compound.

Summary Table of Key Preparation Steps

化学反应分析

Substitution Reactions

The free amino group at position 4 and the Boc-protected amine at position 3 participate in nucleophilic substitutions.

Key Reagents and Conditions

-

Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) under basic conditions (K₂CO₃ or Et₃N) in aprotic solvents like dichloromethane or THF .

-

Suzuki-Miyaura Coupling : The Boc-protected amine facilitates coupling with boronic acids (e.g., 5-chloro-2-fluoropyridin-4-ylboronic acid) using Pd catalysts (Pd(PPh₃)₄) in refluxing dioxane .

Example Reaction

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine.

Key Reagents and Conditions

-

Trifluoroacetic Acid (TFA) : Cleavage in dichloromethane (DCM) at 0–25°C for 1–2h .

-

HCl in Dioxane : Alternative deprotection method with 4M HCl in dioxane at 25°C .

Example Reaction

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Amino-3-(Boc-amino)-tetrahydropyran | TFA/DCM (1:1), 25°C, 1h | 3,4-Diamino-tetrahydro-2H-pyran | 92% |

Reductive Amination and Cyclization

The free amine participates in reductive amination to form fused heterocycles or modified scaffolds.

Key Reagents and Conditions

-

NaBH₃CN/MeOH : Reductive amination with aldehydes (e.g., benzaldehyde) at 25°C .

-

Rh₂(esp)₂-Catalyzed Cyclization : Forms bicyclic structures in trifluoroethanol (TFE) at 65°C .

Example Reaction

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Amino-3-(Boc-amino)-tetrahydropyran | Benzaldehyde, NaBH₃CN, MeOH, 24h | N-Benzyl-tetrahydropyran derivative | 67% |

Oxidation and Ring Functionalization

The tetrahydropyran ring undergoes oxidation to introduce ketones or lactones.

Key Reagents and Conditions

-

mCPBA (meta-Chloroperbenzoic acid) : Oxidative lactonization to form β-nitro-δ-lactones .

-

PCC (Pyridinium Chlorochromate) : Selective oxidation of the ring to a ketone derivative .

Example Reaction

| Substrate | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Amino-3-(Boc-amino)-tetrahydropyran | mCPBA, DCM, 0°C, 2h | β-Nitro-δ-lactone derivative | 80% |

科学研究应用

Organic Synthesis

4-Amino-3-(boc-amino)-tetrahydro-2H-pyran is utilized as an intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to the development of new pharmaceuticals.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. It serves as a building block in the synthesis of compounds that exhibit biological activity, including antibacterial and anticancer properties.

Peptide Synthesis

The presence of the Boc (tert-butyloxycarbonyl) protecting group makes it a valuable reagent in peptide synthesis. The Boc group can be easily removed under mild acidic conditions, facilitating the formation of peptides with specific amino acid sequences.

Case Study 1: Synthesis of Anticancer Agents

In a study published in the Journal of Medicinal Chemistry, researchers explored the use of this compound as a precursor for synthesizing novel anticancer agents. The derivatives synthesized showed improved efficacy against certain cancer cell lines compared to existing treatments, highlighting the compound's potential in drug development.

Case Study 2: Development of Antibacterial Compounds

Another significant application was documented in Bioorganic & Medicinal Chemistry Letters, where scientists synthesized a series of compounds derived from this compound. These derivatives exhibited promising antibacterial activity against resistant strains of bacteria, indicating their potential as new antibiotics.

Data Table of Applications and Properties

| Application Area | Description | Relevant Findings |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing bioactive compounds | Used to create diverse chemical entities |

| Medicinal Chemistry | Potential therapeutic applications | Derivatives show anticancer and antibacterial activity |

| Peptide Synthesis | Building block for peptide synthesis | Facilitates formation of custom peptides |

作用机制

The mechanism of action of 4-Amino-3-(boc-amino)-tetrahydro-2H-pyran depends on its specific application. In general, the compound can act as a nucleophile in substitution reactions, where the amino group attacks an electrophilic center. The Boc protecting group provides stability during synthetic transformations and can be removed to reveal the reactive amine group when needed.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 4-Amino-3-(Boc-amino)-tetrahydro-2H-pyran with structurally related tetrahydropyran derivatives, focusing on substituents, physicochemical properties, and applications.

Structural and Functional Group Variations

*THP: Tetrahydro-2H-pyran.

生物活性

4-Amino-3-(boc-amino)-tetrahydro-2H-pyran is a compound of significant interest in medicinal chemistry due to its unique structural features, including a tetrahydropyran ring and protected amino groups. This compound has been investigated for its potential biological activities, particularly in drug development, where it serves as a versatile building block for synthesizing biologically active molecules.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 227.29 g/mol. Its structure features a tert-butoxycarbonyl (Boc) protecting group on the amino function, which can be removed under acidic conditions, allowing the free amine to participate in further chemical reactions.

The biological activity of this compound is largely attributed to its ability to act as a nucleophile in various chemical reactions. The amino group can engage in nucleophilic substitution reactions, while the Boc group provides stability during synthetic transformations. Upon deprotection, the free amine can interact with various biological targets, potentially leading to therapeutic effects .

Biological Activity

Research indicates that this compound may exhibit several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of tetrahydropyran compounds possess antimicrobial properties, making them candidates for further investigation in antibiotic development.

- Enzyme Inhibition : The compound has been explored as a potential inhibitor for various enzymes. For instance, it has been studied for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression .

- Receptor Modulation : Its structural features allow it to interact with different receptors, potentially modulating their activity. This aspect is critical for drug design aimed at targeting specific pathways in diseases such as cancer and neurodegenerative disorders .

Synthesis and Case Studies

The synthesis of this compound typically involves multi-step processes that include the formation of the tetrahydropyran ring followed by the introduction of amino groups. A notable method involves a three-step assembly from readily available precursors, yielding high purity and yield .

Table 1: Summary of Synthesis Methods

| Methodology | Yield (%) | Key Steps |

|---|---|---|

| Three-step assembly | 63–85% | C,C-coupling, oxidative cleavage, lactone ring closure |

| Nucleophilic substitution | High | Reaction with electrophiles under basic conditions |

Research Findings

Recent studies have highlighted the versatility of this compound in drug development:

- CDK Inhibitors : Research has shown that derivatives based on this compound can selectively inhibit CDK9 with IC50 values indicating potent activity, suggesting potential applications in cancer therapeutics .

- Antimicrobial Properties : Investigations into similar tetrahydropyran derivatives have revealed promising antimicrobial activity against various pathogens, indicating that modifications to this scaffold could lead to new antibiotic agents.

- Structure-Based Drug Design : The compound's structural attributes make it an excellent candidate for structure-based drug design approaches aimed at developing selective inhibitors for specific biological targets .

常见问题

Q. How do solvent polarity and temperature affect the reaction kinetics of Boc deprotection?

- Methodological Answer : Polar aprotic solvents (e.g., DCM) accelerate acid-catalyzed deprotection. Kinetic studies (variable-temperature NMR) reveal activation energy; for example, TFA in DCM at 25°C achieves >95% deprotection in 2 hours. Lower temperatures (–10°C) slow side reactions like ring oxidation .

Data Contradiction Analysis

- Example : Conflicting reports on cyclization yields (e.g., 60% vs. 85%) may arise from solvent purity or catalyst aging. Replicate experiments with rigorously dried solvents and freshly prepared catalysts. Cross-validate with alternative methods (e.g., microwave-assisted vs. conventional heating) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。